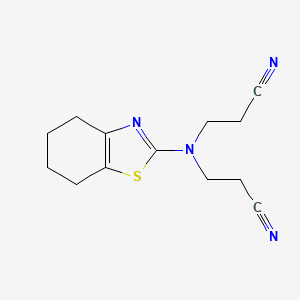![molecular formula C25H34N2O4 B5233759 3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide](/img/structure/B5233759.png)
3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as Fipronil, which is a broad-spectrum insecticide that belongs to the family of phenylpyrazole chemicals.
作用機序
Fipronil works by targeting the central nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting nerve impulses in insects. This binding disrupts the normal functioning of the GABA receptor, leading to hyperexcitation of the insect's nervous system and ultimately resulting in its death. Fipronil has a high affinity for the GABA receptor, which makes it a potent insecticide.
Biochemical and Physiological Effects:
Fipronil has been shown to have a range of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, leading to hyperexcitation, convulsions, and ultimately death. Fipronil has also been shown to affect the reproductive system of insects, leading to reduced fertility and decreased egg production. Additionally, Fipronil has been shown to have toxic effects on non-target organisms, such as birds, fish, and bees.
実験室実験の利点と制限
Fipronil has several advantages for use in lab experiments. It has a broad-spectrum of activity, which makes it useful for controlling a wide range of pests. Fipronil is also highly effective at low concentrations, which makes it cost-effective. However, Fipronil has several limitations for use in lab experiments. It is toxic to non-target organisms, which can limit its use in certain experiments. Additionally, Fipronil has a long residual effect, which can make it difficult to control in the environment.
将来の方向性
There are several future directions for research on Fipronil. One area of research is the development of new insecticides that are more selective and less toxic to non-target organisms. Another area of research is the investigation of Fipronil's potential therapeutic applications in the treatment of neurological disorders. Additionally, there is a need for more research on the environmental impact of Fipronil and its potential effects on non-target organisms.
合成法
Fipronil is synthesized from 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)pyrazole-3-carbonitrile. This compound is reacted with 4-(1,1,3,3-tetramethylbutyl)phenol and chloroacetyl chloride to produce 3-phenoxy-N'-{[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}propanohydrazide. The synthesis process involves several steps, including reaction, purification, and isolation, and it requires a high level of expertise and precision.
科学的研究の応用
Fipronil has been extensively studied for its potential applications in various areas of scientific research. It has been used as an insecticide to control pests in agriculture, forestry, and public health. Fipronil has also been investigated for its potential therapeutic applications in the treatment of parasitic infections, such as malaria and leishmaniasis. Additionally, Fipronil has been studied for its neuroprotective effects and its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
3-phenoxy-N'-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c1-24(2,3)18-25(4,5)19-11-13-21(14-12-19)31-17-23(29)27-26-22(28)15-16-30-20-9-7-6-8-10-20/h6-14H,15-18H2,1-5H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULUKEVOFRSOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-2-pyridinamine](/img/structure/B5233680.png)
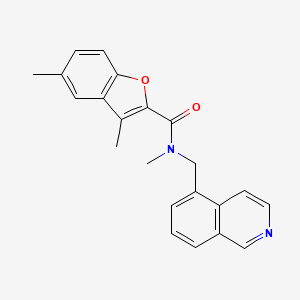
![4,4,8-trimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5233683.png)
![N-1-naphthyl-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5233689.png)
![ethyl 6'-amino-5-bromo-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5233696.png)
![2-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5233699.png)
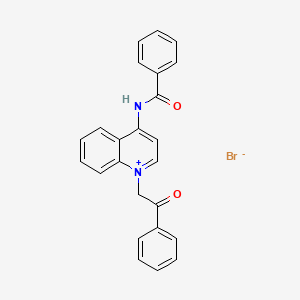
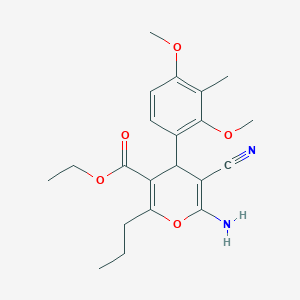
![N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B5233730.png)
![3-(benzoylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5233738.png)
![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-2-imino-1,3-thiazolidin-4-one](/img/structure/B5233750.png)
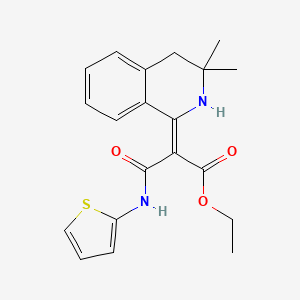
![N,N'-bis[3-(methylthio)phenyl]urea](/img/structure/B5233758.png)
